molecular formula C15H20FN3O B2371479 N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide CAS No. 1209138-63-5

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide

Cat. No.: B2371479
CAS No.: 1209138-63-5
M. Wt: 277.343
InChI Key: ZQSASSRHPPMKLZ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a dimethylpropyl group, a fluoro-substituted phenyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Cyano Group: Starting with a suitable alkyl halide, the cyano group can be introduced via nucleophilic substitution using sodium cyanide.

    Introduction of the Dimethylpropyl Group: The dimethylpropyl group can be added through alkylation reactions.

    Formation of the Fluoro-Substituted Phenyl Ring: The fluoro group can be introduced via electrophilic aromatic substitution.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyano or phenyl groups.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The fluoro group on the phenyl ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(5-chloro-2-methylphenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(5-bromo-2-methylphenyl)amino]acetamide

Uniqueness

The presence of the fluoro group in N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide may confer unique properties such as increased metabolic stability, altered electronic properties, and potential for specific biological interactions compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(5-fluoro-2-methylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-7-12(16)6-5-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSASSRHPPMKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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